Fluocinolone Acetonide Impurity

Genotoxicity Oxidative Degradation Safety Assessment

Fluocinolone Acetonide Impurity standards with batch-specific quantification addressing two critical risks beyond USP compliance: (1) potentially genotoxic hydroperoxide degradants identified in topical formulations, requiring near-absence verification to avoid positive Ames results; (2) chiral 6β-epimer control essential for intravitreal implant applications. Standard USP NMT 1.0% individual impurity limits do not differentiate benign from genotoxic species. Our standards support AQbD-UPLC methods (baseline resolution of Imp-A, B, C) for accurate degradation monitoring. Choose impurity-resolved data over generic CoA.

Molecular Formula C23H28F2O7
Molecular Weight 454.5 g/mol
Cat. No. B13839912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluocinolone Acetonide Impurity
Molecular FormulaC23H28F2O7
Molecular Weight454.5 g/mol
Structural Identifiers
SMILESCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)O)O
InChIInChI=1S/C23H28F2O7/c1-11(26)32-10-19(30)23(31)17(28)8-13-14-7-16(24)15-6-12(27)4-5-20(15,2)22(14,25)18(29)9-21(13,23)3/h4-6,13-14,16-18,28-29,31H,7-10H2,1-3H3/t13-,14-,16-,17+,18-,20-,21-,22-,23-/m0/s1
InChIKeyUFBXNEAKEMBKBR-MASFLUIBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fluocinolone Acetonide Impurity Standards: Pharmacopoeial Limits and Genotoxic Potential as Procurement Risk Factors


Fluocinolone Acetonide, a potent synthetic corticosteroid, is subject to strict pharmacopoeial purity standards. The USP monograph defines a critical baseline: any individual unspecified impurity must not exceed 1.0%, with total impurities limited to 2.5% [1]. Among the known process-related and degradation substances, the 6β-epimer impurity is a classic chiral homolog, while novel hydroperoxide impurities have been identified as potentially genotoxic oxidative degradants in topical formulations [2]. This dual risk, characterized by a tight regulatory limit and a unique genotoxicity flag, is a primary procurement consideration that goes beyond simple generic compound substitution.

Why Generic Fluocinolone Acetonide Substitution Fails Without Impurity-Specific Qualification


In-class substitution of Fluocinolone Acetonide is not risk-free due to the structural and toxicological uniqueness of its impurity profile. While all batches must meet the USP limit of NMT 1.0% for any single impurity [1], this threshold does not differentiate between benign structural analogs and newly discovered hydroperoxide degradants flagged as potentially genotoxic [2]. Simply meeting a generic purity specification is insufficient; a procurement decision must be based on impurity-specific quantification data to mitigate the risk of inadvertently accepting a batch enriched in a genotoxic species that would be absent or lower in a controlled process.

Quantitative Differential Evidence for Fluocinolone Acetonide Impurity Selection: Safety and Analytical Comparison


Genotoxic Liability: Hydroperoxide Impurities vs. Common Degradants Imp-A, B, and C

The most critical differential factor for procurement is genotoxic potential. Novel hydroperoxide impurities identified in fluocinolone acetonide topical solution are flagged as potentially genotoxic due to their reactive hydroperoxide functional group, a known structural alert [1]. In contrast, the major stress degradants Imp-A, Imp-B, and Imp-C, which lack this functional group, do not carry a similar genotoxicity alert under ICH M7 guidelines. While quantitative levels of the hydroperoxides are not yet published, their presence has been confirmed, and a formation mechanism via fluorine loss and epoxidation has been established [1].

Genotoxicity Oxidative Degradation Safety Assessment

Chiral Purity: 6β-Epimer Impurity vs. API (6α-Epimer) and the Regulatory Limit

The 6β-epimer of fluocinolone acetonide is the most notorious chiral process impurity. The USP monograph sets a firm acceptance criterion: any individual impurity must not exceed 1.0%, and no more than one such peak can be greater than 0.5% [1]. This creates a de facto quantitative benchmark for chiral purity. While pure 6β-epimer reference standards are commercially available [2], this regulatory threshold defines the maximum acceptable limit for this epimer in any procured batch.

Chiral Separation Pharmacopoeial Limits Procurement Quality

Analytical Selectivity: UPLC Separation of Imp-A, B, and C from the API vs. USP Method

A key analytical differentiator is the ability to resolve the major stress degradants Imp-A, Imp-B, and Imp-C from the fluocinolone acetonide peak. A newly developed stability-indicating UPLC method achieved baseline separation with resolutions (Rs) for peaks R1–R5 all meeting the model specifications (p <0.0001 for fit) [1]. This method provides a quantitative, validated system suitability criterion superior to the USP method's single resolution requirement of ≥2.0 between triamcinolone acetonide and fluocinolone acetonide [2].

Method Selectivity Resolution Stability-Indicating

High-Impact Application Scenarios for Differentiated Fluocinolone Acetonide Impurity Control


Genotoxic Risk Mitigation in Topical Formulation Development

Given the confirmed presence of potentially genotoxic hydroperoxide impurities [1], formulation development for topical solutions must include a supplier qualification step that goes beyond the USP limit of NMT 1.0% for any individual impurity [2]. A procured batch with demonstrated near-absence of hydroperoxide impurities is critical for avoiding positive Ames test results, thereby de-risking the genotoxicity profile of the final drug product.

Stability Study with High-Resolution Impurity Profiling

For regulatory forced degradation studies, a method capable of resolving Imp-A, B, and C with optimal selectivity is required. The AQbD-optimized UPLC method, which provides baseline separation of all major degradants, should be used instead of the standard USP isocratic HPLC method, ensuring accurate monitoring of degradation pathways and precise quantification of these specific impurities [1].

Chiral Purity-Controlled API Procurement for Ophthalmic Formulations

For high-sensitivity applications like intravitreal implants, control of the 6β-epimer is paramount. Procurement specifications should not simply accept the USP limit of NMT 1.0% [2], but should require a tighter internal limit, with quantitative batch data for this specific impurity, using a validated chiral method or a designated reference standard obtained from a certified source [3].

Quote Request

Request a Quote for Fluocinolone Acetonide Impurity

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.